N-(1,3-Benzothiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide
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Description
“N-(1,3-Benzothiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide” is a chemical compound that contains a benzothiazole group (a bicyclic compound with a benzene ring fused to a thiazole ring), a pyrimidine group (a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring), and a carboxamide group (a functional group consisting of a carbonyl (RR’C=O) and an amine (R’'-NH2)) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzothiazole, pyrimidine, and carboxamide groups. The benzothiazole group is a bicyclic structure with a benzene ring fused to a thiazole ring. The pyrimidine group is a six-membered ring with two nitrogen atoms. The carboxamide group consists of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzothiazole, pyrimidine, and carboxamide groups. The benzothiazole group might undergo electrophilic substitution reactions, while the pyrimidine group might participate in nucleophilic substitution reactions. The carboxamide group could be involved in various reactions, including hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement and substitution of the benzothiazole, pyrimidine, and carboxamide groups. Factors such as polarity, solubility, melting point, and boiling point would be influenced by these groups .Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS/c1-8-9(2)15-7-16-12(8)13(19)18-14-17-10-5-3-4-6-11(10)20-14/h3-7H,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWLATJUIPETJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=NC3=CC=CC=C3S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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